1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione
Overview
Description
1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H9N3O4 and a molecular weight of 235.2 g/mol It is characterized by the presence of an imidazolidine ring substituted with a methyl group at the 1-position and a 4-nitrophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-nitrobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with urea to yield the desired imidazolidine-2,4-dione .
Industrial Production Methods: Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Major Products:
Reduction: 1-Methyl-3-(4-aminophenyl)imidazolidine-2,4-dione.
Substitution: Various substituted imidazolidine-2,4-dione derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- 1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione
- 1-Methyl-3-(2-nitrophenyl)imidazolidine-2,4-dione
Comparison: 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its isomers, the 4-nitrophenyl derivative may exhibit different chemical and biological properties due to steric and electronic effects .
Biological Activity
1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazolidine-2,4-dione core with a methyl group at position 1 and a nitrophenyl group at position 3. The presence of the nitro group is significant as it can undergo bioreduction, potentially leading to reactive intermediates that may interact with various cellular components.
Property | Detail |
---|---|
Molecular Formula | C₉H₈N₂O₄ |
Molecular Weight | 196.17 g/mol |
Functional Groups | Imidazolidine, Nitro group |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism is not fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer agent.
The precise mechanism of action for this compound remains to be fully characterized. However, the following points summarize current understanding:
- Bioreduction of Nitro Group : The nitro group may be reduced to form reactive intermediates that can covalently bind to cellular macromolecules.
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in critical metabolic pathways, which could explain its biological effects.
- Cellular Signaling Pathways : It potentially modulates signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- A study reported that this compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Testing :
-
Mechanistic Insights :
- Research utilizing molecular docking studies indicated that the compound binds effectively to active sites of certain kinases involved in cancer progression, potentially inhibiting their activity .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Methyl-3-(3-nitrophenyl)imidazolidine-2,4-dione | Nitro group at position 3 | Moderate antimicrobial activity |
1-Methyl-3-(2-nitrophenyl)imidazolidine-2,4-dione | Nitro group at position 2 | Lower cytotoxicity compared to target compound |
1-Methyl-3-(4-amino phenyl)imidazolidine-2,4-dione | Amino group instead of nitro | Enhanced solubility but reduced activity |
Properties
IUPAC Name |
1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-11-6-9(14)12(10(11)15)7-2-4-8(5-3-7)13(16)17/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMETUHFKFADYGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441103 | |
Record name | 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92088-75-0 | |
Record name | 1-Methyl-3-(4-nitrophenyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92088-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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